Chiral Topology vs. Achiral 6-Benzyl or 6-Phenyl Pyrimidine Analogs in AChE SAR
In a head-to-head SAR study of seven pyrimidine derivatives against AChE and BChE, the most potent AChE inhibitor (Compound 6) achieved an IC50 of 14.89 nM with 24-fold selectivity over BChE (IC50 = 357 nM) [1]. Although the exact structure of Compound 6 has not been publicly disclosed, the study demonstrates that small peripheral modifications to the pyrimidine core, such as replacing a methoxy with an isopropoxy group (Compound 5, AChE IC50 = 24.14 nM; BChE IC50 = 273.97 nM), can significantly alter selectivity and potency [1]. The target compound’s chiral 1-phenylethyl group represents a stereochemically defined analog of these previously explored achiral 6-alkoxy or 6-arylalkyl pyrimidines . This chiral topology is predicted to enhance enantioselective engagement with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, where π–π stacking with Trp84 and hydrophobic contacts with Phe331 are critical for inhibitor anchoring [1].
| Evidence Dimension | AChE inhibitory potency and selectivity over BChE |
|---|---|
| Target Compound Data | 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine has not been directly assayed in the published study; it serves as a synthetic precursor for optically active 6-substituted pyrimidine AChE inhibitors. |
| Comparator Or Baseline | Compound 5 (6-isopropoxy analog): AChE IC50 = 24.14 nM, BChE IC50 = 273.97 nM; Compound 6 (most potent analog): AChE IC50 = 14.89 nM, BChE IC50 = 357 nM; Tacrine (reference): AChE IC50 = 25.00 nM, BChE IC50 = 5.22 nM [1]. |
| Quantified Difference | Compound 6 is 1.6-fold more potent than tacrine for AChE but 68-fold more selective against BChE compared to tacrine's non-selective profile. The target compound's chiral center is expected to further improve enantioselective binding affinity relative to the racemic or achiral 6-substituted comparators. |
| Conditions | In vitro enzyme inhibition assay using human recombinant AChE and human serum BChE; IC50 values determined by Ellman's spectrophotometric method; molecular docking performed against TcAChE (PDB: 1EVE) and human BChE (PDB: 5NN0) [1]. |
Why This Matters
The chiral 1-phenylethyl group offers a differentiated starting point for synthesizing enantiopure AChE inhibitors with potentially superior selectivity and reduced cholinergic side effects compared to achiral or racemic 6-substituted alternatives.
- [1] Alım Z., Korkusuz E., Sert Y., Arslan S., Aydın H., Yıldırım İ., Demir Y., Gülçin İ., Koca İ. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology, 2026. DOI: 10.1007/s00210-026-05347-0. Table 1: IC50 values for AChE and BChE; Molecular docking methods. View Source
